1,4-Dideoxi-1,4-imino-D-mannitol clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

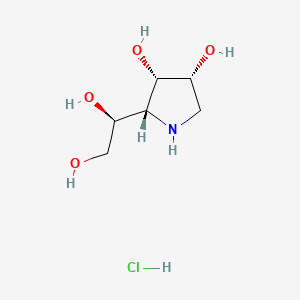

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride, commonly referred to as DIMHCl, is a synthetic compound with a variety of biomedical and laboratory applications. It is a derivative of the naturally occurring sugar alcohol, mannitol, and is available in both solid and liquid forms. DIMHCl is a white crystalline powder that is odorless and hygroscopic. It is soluble in water and most organic solvents. DIMHCl is widely used in the pharmaceutical, biotechnology, and nutrition industries.

Aplicaciones Científicas De Investigación

Inhibidor de Glicosidasa

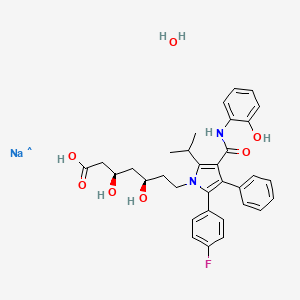

“1,4-Dideoxi-1,4-imino-D-mannitol clorhidrato” is a competitive glycosidase inhibitor {svg_1} {svg_2}. Las glicosidasas son enzimas que hidrolizan los enlaces glucosídicos, y los inhibidores de estas enzimas tienen posibles aplicaciones terapéuticas en una variedad de enfermedades.

Inhibidor de Manosidasa de Glucoproteína

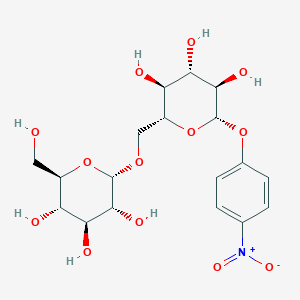

Este compuesto inhibe las manosidasas de glucoproteínas, particularmente las del frijol de carita, y en menor medida, las alfa-manosidasas lisosómicas {svg_3} {svg_4}. Las manosidasas de glucoproteínas están involucradas en el procesamiento de oligosacáridos N-enlazados de glucoproteínas.

Análogo de Azofuranosa de Manosa

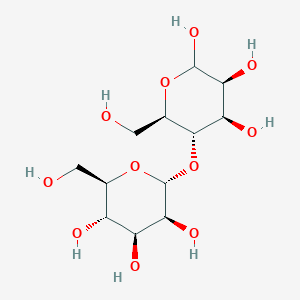

Es un análogo de azofuranosa de manosa {svg_5} {svg_6}. Los análogos de azofuranosa se utilizan en el estudio de las interacciones carbohidrato-proteína y el desarrollo de agentes terapéuticos.

Estructuralmente Relacionado con la Swainsonina

El compuesto está estructuralmente relacionado con la swainsonina {svg_7} {svg_8}, un potente inhibidor de la alfa-manosidasa II del Golgi, que se utiliza en el estudio del cáncer y las infecciones virales.

Tratamiento de Linfocitos T

Se ha utilizado para el tratamiento de linfocitos T {svg_9}. Los linfocitos T son un tipo de glóbulo blanco que juega un papel central en la inmunidad mediada por células.

Estudio de Linfocitos T Citotóxicos Aloinmunes (CTL)

El compuesto se ha utilizado para estudiar su efecto sobre los linfocitos T citotóxicos aloinmunes (CTL) {svg_10}. Los CTL son células inmunitarias que matan células cancerosas y células que están infectadas, especialmente con virus.

Inhibidor de la Fosforilasa de Glucógeno

Se ha utilizado como un inhibidor de la fosforilasa de glucógeno {svg_11} {svg_12}. La fosforilasa de glucógeno es una de las principales enzimas involucradas en la degradación del glucógeno.

Inhibidor de la α-Glucosidasa (GAA)

El compuesto se ha utilizado como un inhibidor de la α-glucosidasa (GAA) {svg_13} {svg_14}. La GAA es una enzima que descompone los azúcares complejos y está dirigida para intervenciones terapéuticas en la diabetes y la enfermedad de Pompe.

Mecanismo De Acción

Target of Action

The primary targets of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride are glycosidases, specifically, it is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, affecting both jack bean and, to a lesser extent, lysosomal alpha-mannosidase .

Mode of Action

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride interacts with its targets by competitively inhibiting them . This means it binds to the active sites of the glycosidases, preventing the substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

The compound affects the biochemical pathways involving glycosidases and glycoprotein mannosidases . By inhibiting these enzymes, it disrupts the breakdown of glycosides and glycoproteins, which can have various downstream effects depending on the specific biological context .

Pharmacokinetics

It is known that the compound is supplied as an off-white solid, and it is soluble in water . Its stability is hygroscopic, meaning it readily absorbs moisture from the environment . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride’s action are primarily related to its inhibition of glycosidases and glycoprotein mannosidases . By blocking these enzymes, it can affect the metabolism of glycosides and glycoproteins at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride. For instance, its hygroscopic nature means that humidity levels could affect its stability . Furthermore, factors such as pH and temperature could potentially influence its efficacy and interaction with its target enzymes .

Análisis Bioquímico

Biochemical Properties

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride interacts with various enzymes and proteins. It is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, particularly the jack bean and, to a lesser extent, lysosomal alpha-mannosidase .

Cellular Effects

The compound influences cell function by inhibiting glycosidase, an enzyme that plays a crucial role in the breakdown of glycogen . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of glycosidase, preventing the enzyme from breaking down glycogen . This can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is involved in the metabolic pathway of glycogenolysis, where it acts as a competitive inhibitor of glycosidase

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as reaction with various reagents to form the desired product.", "Starting Materials": [ "D-Mannitol", "Hydrogen chloride gas", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Ammonia", "Formaldehyde", "Sodium cyanoborohydride" ], "Reaction": [ "Protection of the primary hydroxyl groups of D-mannitol with acetic anhydride and sodium hydroxide to form acetylated D-mannitol", "Reduction of the acetylated D-mannitol with hydrogen gas and palladium on carbon to form D-mannitol", "Protection of the secondary hydroxyl groups of D-mannitol with formaldehyde and sodium cyanoborohydride to form 1,4-dideoxy-1,4-imino-D-mannitol", "Quaternization of 1,4-dideoxy-1,4-imino-D-mannitol with hydrogen chloride gas in methanol to form 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride" ] } | |

Número CAS |

114976-76-0 |

Fórmula molecular |

C6H14ClNO4 |

Peso molecular |

199.63 g/mol |

Nombre IUPAC |

(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1 |

Clave InChI |

IFRNNJQXHHLGKS-PVCLPBLSSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl |

SMILES |

C1C(C(C(N1)C(CO)O)O)O.Cl |

SMILES canónico |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Sinónimos |

(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; |

Origen del producto |

United States |

Q & A

Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?

A1: The molecular formula of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)